![molecular formula C8H12ClF2NO2 B15260073 5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15260073.png)
5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H11F2N. It is a derivative of azabicyclo[2.2.2]octane, a bicyclic structure that is often used in medicinal chemistry due to its unique properties. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable azabicyclo[2.2.2]octane derivative, followed by carboxylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of fluorine substitution on the activity of various enzymes and receptors. It serves as a model compound for understanding the role of fluorine in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a valuable tool for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties, such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
- 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-
- 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 6,6-difluoro-
Comparison: Compared to other similar compounds, 5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to the specific positioning of the fluorine atoms, which enhances its chemical stability and biological activity. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C8H12ClF2NO2 |
|---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H |
InChI Key |
ZCCUBHAHHXDAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1CC2(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




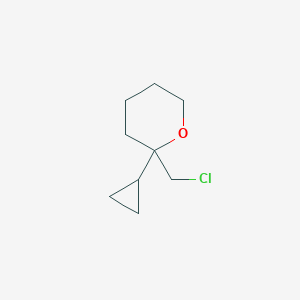

![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine](/img/structure/B15260030.png)
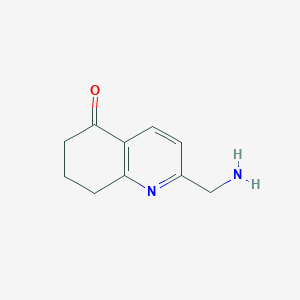

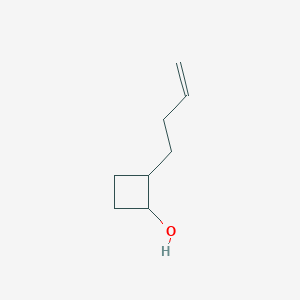

![2-(Difluoromethyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15260059.png)
![Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B15260063.png)
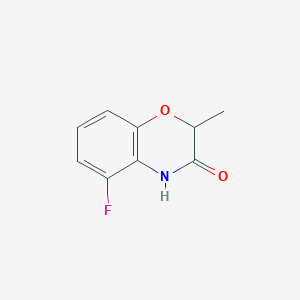
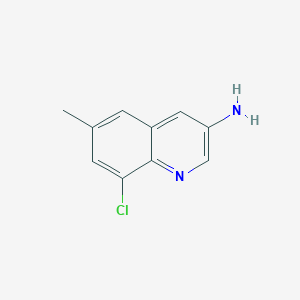
![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
